molecular formula C19H24N2O3 B1336471 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 897769-44-7

1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid

Cat. No. B1336471
M. Wt: 328.4 g/mol
InChI Key: UJXZFYVVLYBLLR-UHFFFAOYSA-N
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Description

The compound "1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid" is a structurally complex molecule that may be related to various piperidine derivatives with potential biological activities. Piperidine derivatives are known for their presence in numerous pharmacologically active compounds and are often explored for their medicinal properties.

Synthesis Analysis

The synthesis of piperidine-related compounds can involve multiple steps, including allylboration, aminocyclization, and carbamation as seen in the preparation of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester . This compound was further used to synthesize various alkaloids, indicating the versatility of piperidine derivatives in synthetic organic chemistry. Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives involved Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction , showcasing the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the chemical structures of novel piperazine derivatives were confirmed using these methods . Additionally, quantum chemical methods can be employed to investigate the spectroscopic properties of related compounds, as was done for 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid . These studies provide insights into the electronic and structural characteristics of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including iodocarbamation, decarbamation, and reactions with different N-aralkyl/aryl substituted bromoacetamides . These reactions are crucial for the functionalization and diversification of the piperidine core, allowing for the generation of compounds with potential biological activities. The reactivity of these compounds is often explored to synthesize novel derivatives with enhanced properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are important for their potential applications. The synthesized compounds are typically characterized to determine their suitability for biological studies. For example, the anti-bacterial activity of N-substituted derivatives of piperidine was investigated, revealing moderate to significant activity against various bacterial strains . Additionally, the synthesis of tritium-labeled piperidinecarboxylic acid derivatives for in vitro studies indicates the importance of understanding the physical properties of these compounds .

Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

The compound under consideration has been explored in the context of inhibiting Aurora kinases, a family of enzymes that play a crucial role in cell division. This application is particularly relevant in cancer treatment, as Aurora kinases are often overexpressed in cancer cells, and their inhibition can lead to the death of these cells. (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial and Antifungal Properties

Research has highlighted the antimicrobial potential of compounds related to 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid. Such compounds have been synthesized and tested for their antibacterial and antifungal activities, showing significant results against various pathogenic strains. This suggests potential applications in developing new antimicrobial agents. (G.V. Megha et al., 2023); (S. Vankadari et al., 2013).

Anticancer Agent Synthesis

There is significant interest in synthesizing novel compounds based on this chemical structure for their potential as anticancer agents. Research in this area has focused on creating derivatives of the compound and testing them for their efficacy against cancer cells, with some showing promising results. (A. Rehman et al., 2018).

Development of Enzyme Inhibitors

Compounds structurally related to 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid have been investigated for their potential as enzyme inhibitors. This application is crucial in developing treatments for various diseases, as enzyme inhibition can disrupt critical biochemical pathways in pathogens or diseased cells. (R. Thalji et al., 2013).

properties

IUPAC Name

1-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-3-14-4-6-15(7-5-14)18-20-17(13(2)24-18)12-21-10-8-16(9-11-21)19(22)23/h4-7,16H,3,8-12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXZFYVVLYBLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid

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